molecular formula C9H10BrNO3 B039048 6-Bromo-m-tyrosine CAS No. 113714-65-1

6-Bromo-m-tyrosine

Cat. No. B039048
M. Wt: 255.11 g/mol
InChI Key: RLWLJYJGFKNPRZ-GCSILEIFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-m-tyrosine is a naturally occurring amino acid that has been found in marine organisms. It has been studied for its potential therapeutic applications in various medical fields, including cancer treatment and neurological disorders.

Scientific Research Applications

6-Bromo-m-tyrosine has been studied for its potential therapeutic applications in various medical fields. In cancer treatment, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing angiogenesis. In neurological disorders, it has been studied for its neuroprotective effects and its ability to improve cognitive function. Additionally, it has been investigated for its potential use as a diagnostic tool for certain diseases.

Mechanism Of Action

The mechanism of action of 6-Bromo-m-tyrosine is not fully understood. However, it is believed to exert its therapeutic effects through various pathways. In cancer treatment, it has been shown to inhibit the activity of certain enzymes involved in angiogenesis and cell proliferation. In neurological disorders, it has been shown to protect neurons from oxidative stress and inflammation. Additionally, it has been suggested that 6-Bromo-m-tyrosine may modulate the activity of certain neurotransmitters in the brain.

Biochemical And Physiological Effects

6-Bromo-m-tyrosine has been shown to have various biochemical and physiological effects. In cancer treatment, it has been shown to induce apoptosis and reduce angiogenesis. In neurological disorders, it has been shown to protect neurons from oxidative stress and inflammation. Additionally, it has been suggested that 6-Bromo-m-tyrosine may modulate the activity of certain neurotransmitters in the brain, which could have implications for the treatment of psychiatric disorders.

Advantages And Limitations For Lab Experiments

One advantage of using 6-Bromo-m-tyrosine in lab experiments is its relatively simple synthesis method. Additionally, it has been shown to have low toxicity and good stability, making it a safe and reliable compound for use in research. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 6-Bromo-m-tyrosine. One area of interest is its potential use in cancer immunotherapy. It has been suggested that 6-Bromo-m-tyrosine may be able to enhance the immune response against cancer cells, which could improve the efficacy of current cancer treatments. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 6-Bromo-m-tyrosine in humans.

Synthesis Methods

6-Bromo-m-tyrosine can be synthesized through the bromination of m-tyrosine. The reaction is carried out in the presence of a brominating agent, such as N-bromosuccinimide (NBS), in an aqueous or organic solvent. The reaction conditions are carefully controlled to ensure the selective bromination of the meta position of the tyrosine ring. The resulting product is then purified through a series of chromatographic steps to obtain pure 6-Bromo-m-tyrosine.

properties

CAS RN

113714-65-1

Product Name

6-Bromo-m-tyrosine

Molecular Formula

C9H10BrNO3

Molecular Weight

255.11 g/mol

IUPAC Name

(2S)-2-amino-3-(4-(75Br)bromanyl-3-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H10BrNO3/c10-6-2-1-5(4-8(6)12)3-7(11)9(13)14/h1-2,4,7,12H,3,11H2,(H,13,14)/t7-/m0/s1/i10-5

InChI Key

RLWLJYJGFKNPRZ-GCSILEIFSA-N

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)[75Br]

SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)Br

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)Br

synonyms

6-BMT
6-bromo-m-tyrosine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.